N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine
Overview
Description
N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine is a useful research compound. Its molecular formula is C9H11BrFN and its molecular weight is 232.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications
Synthesis of 2-Fluoro-4-bromobiphenyl The compound 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, shares a structural resemblance with N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine. Despite its utility, traditional synthesis methods encountered challenges, such as the formation of dark decomposition products, lowering yield and purity. A practical pilot-scale method was developed using methyl nitrite and 2-fluoro-4-bromoaniline, addressing these issues and offering a safer, more efficient production route (Qiu et al., 2009).
Biomedical Implications and Research
Carcinogen Metabolite Biomarkers A review highlighted the significance of measuring human urinary carcinogen metabolites, providing crucial insights into tobacco and cancer relationships. The study emphasized the importance of assays like NNAL and NNAL-Gluc due to their specificity to tobacco-specific carcinogens. Such biomarkers are pivotal for future research on tobacco, new tobacco products, and strategies for harm reduction, especially in the context of metabolic polymorphisms and environmental tobacco smoke exposure (Hecht, 2002).
Fluorescent Chemosensors 4-Methyl-2,6-diformylphenol (DFP) based compounds, functioning as chemosensors for a variety of analytes, have shown high selectivity and sensitivity. The presence of two formyl groups on DFP provides ample opportunity to modulate sensing selectivity and sensitivity, paving the way for the development of more precise and versatile chemosensors. This is particularly relevant for applications requiring the detection of specific molecules or ions, highlighting the potential for expanding the utility range of DFP based compounds in various scientific fields (Roy, 2021).
Phase Behavior of Biomedical Polymers The study on the phase behavior of Thermoresponsive Polymers (TRPs) in biomedical research emphasized the importance of understanding biomolecular interactions of various additives with TRPs. The review underscored the need for comprehensive information on the influence of additives like polyols, methylamines, surfactants, and denaturants on TRPs. This understanding is crucial for harnessing the full potential of TRPs in pharmaceutical applications and broadening the scope of polymeric materials in science (Narang & Venkatesu, 2019).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, certain indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways can result in a range of outcomes, from antiviral to anticancer effects .
Result of Action
Related compounds have demonstrated a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6,12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIJNPOYTODHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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